molecular formula C3H6N4O B14374941 1,5-Dimethyl-4-oxo-1H-1lambda~5~,2,3,4-tetrazole CAS No. 90040-48-5

1,5-Dimethyl-4-oxo-1H-1lambda~5~,2,3,4-tetrazole

Cat. No.: B14374941
CAS No.: 90040-48-5
M. Wt: 114.11 g/mol
InChI Key: VVYZYKYNNIRGBT-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-oxo-1H-1lambda~5~,2,3,4-tetrazole: is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This particular compound is notable for its high nitrogen content and unique structural properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,5-Dimethyl-4-oxo-1H-1lambda~5~,2,3,4-tetrazole can be synthesized through several methods. One common approach involves the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by ytterbium triflate (Yb(OTf)3). This method yields good results under mild conditions . Another method utilizes the powerful diazotizing reagent fluorosulfonyl azide (FSO2N3) to transform amidines and guanidines into tetrazole derivatives in an aqueous environment .

Industrial Production Methods:

Industrial production of this compound often involves the use of nitriles treated with sodium azide in the presence of catalysts such as zinc salts. This reaction proceeds readily in water and can be scaled up for large-scale production . Microwave-assisted synthesis is also employed to accelerate the conversion of nitriles into tetrazoles, offering high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions:

1,5-Dimethyl-4-oxo-1H-1lambda~5~,2,3,4-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-4-oxo-1H-1lambda~5~,2,3,4-tetrazole involves its interaction with molecular targets and pathways. The tetrazole ring can act as a bio-isosteric replacement for carboxylic acids, mimicking their function in biological systems. This property allows the compound to inhibit enzymes and receptors, such as cytochrome P450, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness:

1,5-Dimethyl-4-oxo-1H-1lambda~5~,2,3,4-tetrazole is unique due to its specific substitution pattern and the presence of an oxo group. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

90040-48-5

Molecular Formula

C3H6N4O

Molecular Weight

114.11 g/mol

IUPAC Name

1,5-dimethyl-4-oxidotetrazol-4-ium

InChI

InChI=1S/C3H6N4O/c1-3-6(2)4-5-7(3)8/h1-2H3

InChI Key

VVYZYKYNNIRGBT-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](N=NN1C)[O-]

Origin of Product

United States

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